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molecular formula C12H14O2 B8540012 (5-Methoxy-3,4-dihydro-2-naphthyl)methanol

(5-Methoxy-3,4-dihydro-2-naphthyl)methanol

Cat. No. B8540012
M. Wt: 190.24 g/mol
InChI Key: RMWSHEPVKVZZHA-UHFFFAOYSA-N
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Patent
US05863918

Procedure details

To a solution of methyl (5-methoxy-3,4-dihydro-2-naphthyl)formate (0.75 g) in toluene (10 ml) was added dropwise a solution of diisobutylalminum hydride [1.02N in toluene (6.7 ml)] at 4° C.~6° C. under nitrogen atmosphere. The reaction mixture was stirred under same conditions for 2.5 hours. The mixture was poured into a saturated ammonium chloride solution, and the organic layer was separated, washed with brine, dried over magnesium sulfate, and evaporated in vacuo to give crude (5-methoxy-3,4-dihydro-2-naphthyl)methanol as a colorless oil 40.66 g).
Name
methyl (5-methoxy-3,4-dihydro-2-naphthyl)formate
Quantity
0.75 g
Type
reactant
Reaction Step One
Quantity
6.7 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:12]=[CH:11][CH:10]=[C:9]2[C:4]=1[CH2:5][CH2:6][C:7]([C:13](OC)=[O:14])=[CH:8]2.[H-].[Cl-].[NH4+]>C1(C)C=CC=CC=1>[CH3:1][O:2][C:3]1[CH:12]=[CH:11][CH:10]=[C:9]2[C:4]=1[CH2:5][CH2:6][C:7]([CH2:13][OH:14])=[CH:8]2 |f:2.3|

Inputs

Step One
Name
methyl (5-methoxy-3,4-dihydro-2-naphthyl)formate
Quantity
0.75 g
Type
reactant
Smiles
COC1=C2CCC(=CC2=CC=C1)C(=O)OC
Name
Quantity
6.7 mL
Type
reactant
Smiles
[H-]
Name
Quantity
10 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred under same conditions for 2.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the organic layer was separated
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
COC1=C2CCC(=CC2=CC=C1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 40.66 g
YIELD: CALCULATEDPERCENTYIELD 6219.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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